molecular formula C12H10ClIO4 B1357557 Diphenyliodonium Perchlorate CAS No. 75007-13-5

Diphenyliodonium Perchlorate

Cat. No.: B1357557
CAS No.: 75007-13-5
M. Wt: 380.56 g/mol
InChI Key: JMJGNDIWCVQJJZ-UHFFFAOYSA-M
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Description

Diphenyliodonium Perchlorate is an organoiodine compound known for its role as a photoinitiator in various chemical processes. It is a white to almost white crystalline powder with the molecular formula C12H10ClIO4. This compound is particularly notable for its ability to generate reactive species upon exposure to light, making it valuable in photopolymerization and other photochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyliodonium Perchlorate can be synthesized through the reaction of iodobenzene with a suitable oxidizing agent in the presence of perchloric acid. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically proceeds under acidic conditions, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through recrystallization and drying to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Diphenyliodonium Perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diphenyliodonium Perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diphenyliodonium Perchlorate involves the generation of reactive species upon exposure to light. When irradiated, the compound undergoes homolytic cleavage to produce phenyl radicals and iodine species. These reactive intermediates can initiate polymerization reactions or participate in other chemical transformations. The molecular targets and pathways involved include the activation of monomers in polymerization and the generation of reactive oxygen species in biological systems .

Comparison with Similar Compounds

Uniqueness: Diphenyliodonium Perchlorate is unique due to its high efficiency as a photoinitiator and its ability to generate a wide range of reactive species. Its perchlorate anion provides distinct solubility and stability characteristics compared to other iodonium salts, making it particularly useful in specific industrial and research applications.

Properties

IUPAC Name

diphenyliodanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.ClHO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJGNDIWCVQJJZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClIO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599382
Record name Diphenyliodanium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75007-13-5
Record name Diphenyliodanium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyliodonium Perchlorate
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Diphenyliodonium Perchlorate
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